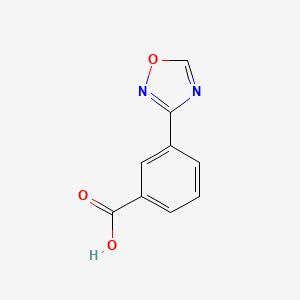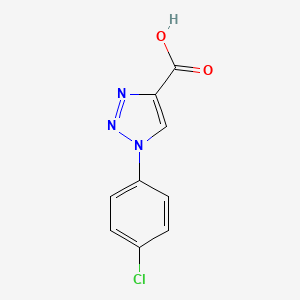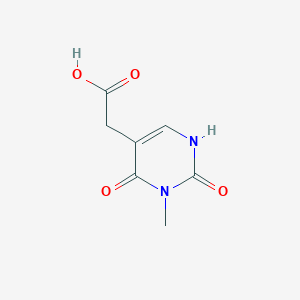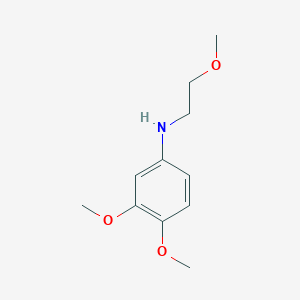![molecular formula C9H13ClN2 B1414823 4-Chloro-3-[(dimethylamino)methyl]aniline CAS No. 697305-72-9](/img/structure/B1414823.png)
4-Chloro-3-[(dimethylamino)methyl]aniline
Übersicht
Beschreibung
4-Chloro-3-[(dimethylamino)methyl]aniline is an organic compound with the molecular formula C8H10ClN. It is characterized by the presence of a chloro group (-Cl) and a dimethylamino group (-N(CH3)2) attached to an aniline (phenylamine) ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of 4-chloro-3-methylbenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Nucleophilic Substitution: Another approach is the nucleophilic substitution of 4-chloro-3-methylbenzyl chloride with dimethylamine.
Industrial Production Methods: In industrial settings, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding nitro compound.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are used for substitution reactions.
Major Products Formed:
Nitro Compound: 4-Chloro-3-[(dimethylamino)methyl]nitrobenzene
Amine Compound: this compound
Hydroxyl Compound: 4-Chloro-3-[(dimethylamino)methyl]phenol
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-[(dimethylamino)methyl]aniline is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is employed in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
The mechanism by which 4-Chloro-3-[(dimethylamino)methyl]aniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances the compound's ability to bind to these targets, leading to biological responses.
Vergleich Mit ähnlichen Verbindungen
4-Chloroaniline: Lacks the dimethylamino group.
3,4-Dichloroaniline: Contains two chlorine atoms on the benzene ring.
4-Methoxyaniline: Contains a methoxy group (-OCH3) instead of the dimethylamino group.
Uniqueness: 4-Chloro-3-[(dimethylamino)methyl]aniline is unique due to the presence of both a chloro group and a dimethylamino group on the benzene ring, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
Eigenschaften
IUPAC Name |
4-chloro-3-[(dimethylamino)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-12(2)6-7-5-8(11)3-4-9(7)10/h3-5H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEATEQCIZPULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697305-72-9 | |
| Record name | 4-chloro-3-[(dimethylamino)methyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine](/img/structure/B1414745.png)
![2-[methyl(propan-2-yl)amino]benzaldehyde](/img/structure/B1414746.png)

![2-Methyl-2-[(2-methylpropyl)amino]propanenitrile](/img/structure/B1414748.png)
![3-Chloro-4-[(dimethylamino)methyl]aniline](/img/structure/B1414749.png)

![4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid](/img/structure/B1414752.png)

amine](/img/structure/B1414755.png)
![2-[(2,4-Difluorophenyl)amino]ethan-1-ol](/img/structure/B1414756.png)




